

Spectroscopic and Structural Elucidation of 4-Bromoisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromoisophthalic acid*

Cat. No.: *B146020*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisophthalic acid (4-BIPA) is a substituted aromatic dicarboxylic acid with the molecular formula $C_8H_5BrO_4$. Its structure, featuring a bromine atom and two carboxylic acid groups on a benzene ring, makes it a versatile building block in organic synthesis, particularly in the development of metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates. A thorough understanding of its spectroscopic and structural characteristics is paramount for its application in these fields. This technical guide provides an in-depth overview of the key spectroscopic data for **4-Bromoisophthalic acid** and the experimental protocols for their acquisition.

Molecular Structure

4-Bromoisophthalic acid consists of a benzene ring with two carboxylic acid groups at positions 1 and 3, and a bromine atom at position 4. This substitution pattern leads to a specific set of spectroscopic signatures that are detailed in the following sections.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Bromoisophthalic acid**, providing a quantitative reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for **4-Bromoisophthalic acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~13.5	broad singlet	-	Carboxylic acid protons (2H)
8.28	doublet	2.1	Aromatic proton (1H)
7.95	doublet of doublets	8.3, 2.1	Aromatic proton (1H)
7.89	doublet	8.3	Aromatic proton (1H)

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ^{13}C NMR Data for **4-Bromoisophthalic acid**

Chemical Shift (δ) ppm	Assignment
167.5	Carboxylic acid carbons
138.5	Aromatic carbon
134.2	Aromatic carbon
132.1	Aromatic carbon
130.8	Aromatic carbon
129.5	Aromatic carbon
122.3	Aromatic carbon

Solvent: DMSO-d₆

Vibrational Spectroscopy

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data for **4-Bromoisophthalic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-2500	Broad	O-H stretch (carboxylic acid dimer)
1715	Strong	C=O stretch (carboxylic acid)
1600, 1550, 1450	Medium-Strong	C=C stretch (aromatic ring)
1300	Medium	C-O stretch, O-H bend
920	Broad	O-H out-of-plane bend
750	Strong	C-H out-of-plane bend
680	Medium	C-Br stretch

Sample Preparation: KBr Pellet

Mass Spectrometry

Table 4: Mass Spectrometry Data for **4-Bromoisophthalic acid**

m/z	Relative Intensity (%)	Assignment
244/246	~100/~98	[M] ⁺ (Molecular ion, showing isotopic pattern of Br)
227/229	Moderate	[M-OH] ⁺
199/201	Moderate	[M-COOH] ⁺
120	Moderate	[M-Br-COOH] ⁺
75	High	[C ₆ H ₃] ⁺

Ionization Method: Electron Ionization (EI)

UV-Vis Spectroscopy

For aromatic compounds like **4-Bromoisophthalic acid**, the UV-Vis spectrum is characterized by absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions within the benzene ring. In a

methanol solution, **4-Bromoisophthalic acid** typically exhibits absorption maxima around 210 nm and 290 nm. The exact positions and intensities of these bands can be influenced by the solvent and pH.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromoisophthalic acid** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters (¹H NMR):
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 90°
 - Spectral width: -2 to 16 ppm
- Acquisition Parameters (¹³C NMR):
 - Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
 - Relaxation delay: 2-5 seconds
 - Pulse width: 30-45°
 - Spectral width: 0 to 200 ppm

- Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the ^1H spectrum to the residual DMSO peak at 2.50 ppm and the ^{13}C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

KBr Pellet Method

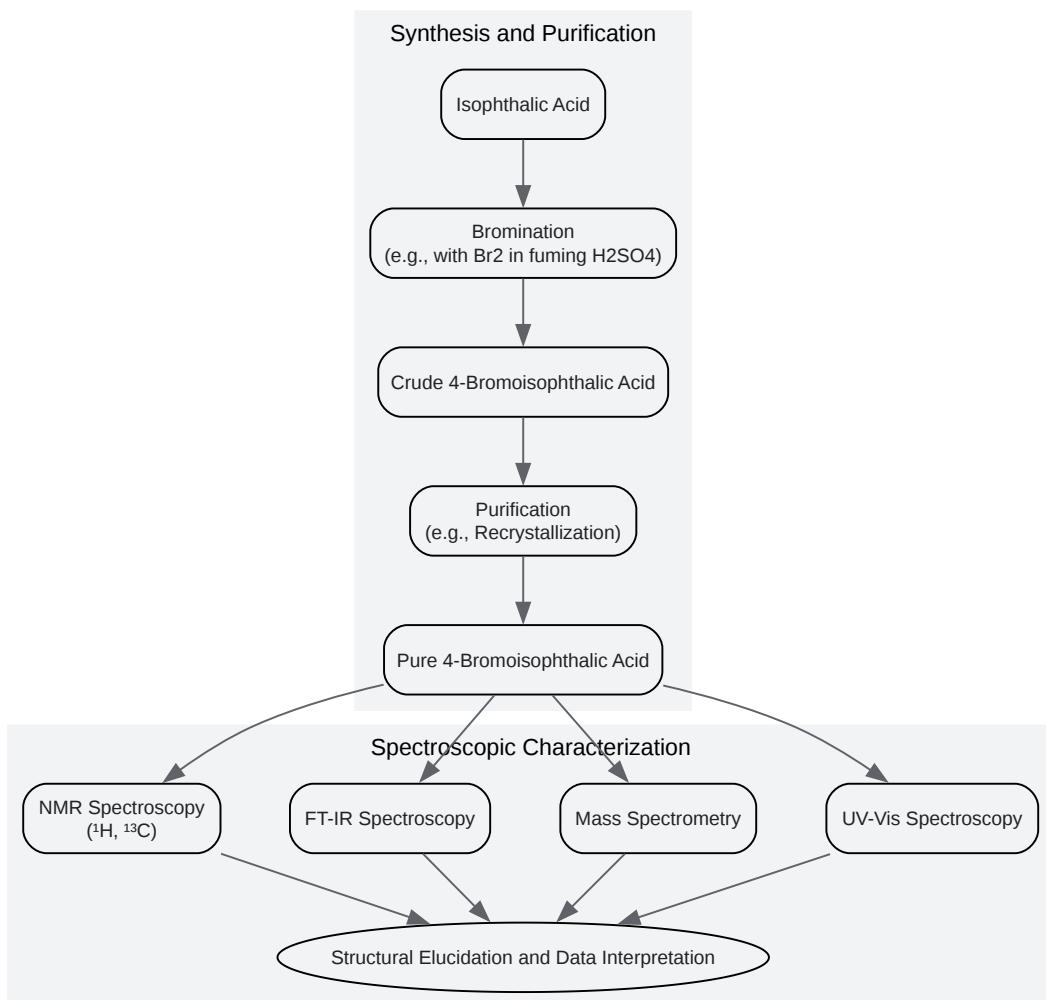
- Sample Preparation:
 - Thoroughly grind 1-2 mg of **4-Bromoisophthalic acid** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
 - Transfer the finely ground powder to a pellet press.
 - Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry

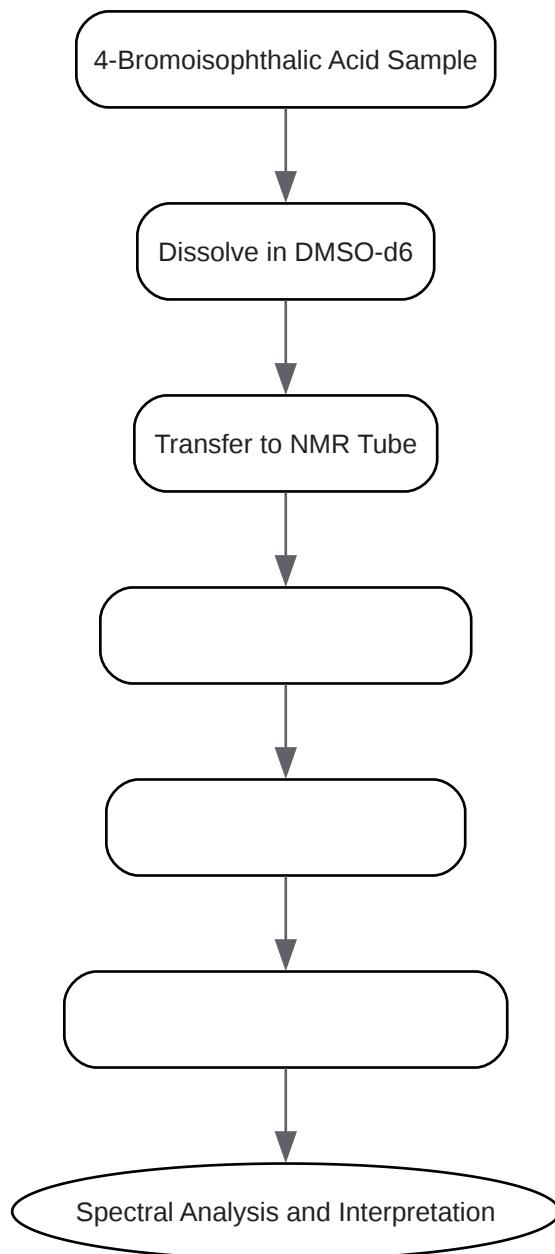
Electron Ionization (EI)

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
- Instrumentation: Employ a mass spectrometer equipped with an electron ionization source.

- Acquisition Parameters:
 - Ionization energy: 70 eV
 - Source temperature: 200-250 °C
 - Mass range: 50-500 m/z
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) should be evident in fragments containing a bromine atom.


UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **4-Bromoisophthalic acid** in a UV-transparent solvent, such as methanol or ethanol. A typical concentration is in the range of 10^{-4} to 10^{-5} M.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Fill a second quartz cuvette with the sample solution.
 - Scan the sample over a wavelength range of approximately 200-400 nm.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}) from the resulting spectrum.


Logical and Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of **4-Bromoisophthalic acid**.

General Workflow for Spectroscopic Analysis of 4-Bromoisophthalic Acid

NMR Spectroscopy Experimental Workflow

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 4-Bromoisophthalic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146020#spectroscopic-data-for-4-bromoisophthalic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com